

Spectroscopic Profile of 4-Isopropylanisole: A Technical Guide

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Compound of Interest

Compound Name: 4-Isopropylanisole

Cat. No.: B1583350

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **4-isopropylanisole** (CAS 4132-48-3), a key aromatic compound with applications in fragrance, flavoring, and as a potential therapeutic agent.^[1] This document is designed to serve as a core reference for researchers and professionals involved in the identification, characterization, and quality control of this molecule.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **4-isopropylanisole**, facilitating easy comparison and reference.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.14	d	2H	Ar-H (ortho to OCH ₃)
6.84	d	2H	Ar-H (ortho to CH(CH ₃) ₂)
3.78	s	3H	-OCH ₃
2.86	sept	1H	-CH(CH ₃) ₂
1.22	d	6H	-CH(CH ₃) ₂

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (ppm)	Assignment
157.7	Ar-C (para to CH(CH ₃) ₂)
140.7	Ar-C (ipso to CH(CH ₃) ₂)
127.3	Ar-C (ortho to CH(CH ₃) ₂)
113.8	Ar-C (ortho to OCH ₃)
55.2	-OCH ₃
33.2	-CH(CH ₃) ₂
24.1	-CH(CH ₃) ₂

Solvent: CDCl₃[\[2\]](#)

Table 3: Infrared (IR) Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
2960	Strong	C-H stretch (aliphatic)
2870	Medium	C-H stretch (aliphatic)
1610, 1510	Strong	C=C stretch (aromatic)
1245	Strong	C-O stretch (aryl ether)
825	Strong	C-H bend (para-disubstituted aromatic)

Sample Preparation: Liquid Film[2]

Table 4: Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
150	27	[M] ⁺ (Molecular Ion)
135	100	[M-CH ₃] ⁺
105	~10	[M-CH ₃ -CH ₂ O] ⁺ or [C ₇ H ₇ O] ⁺
91	~10	[C ₇ H ₇] ⁺ (Tropylium ion)
77	~6	[C ₆ H ₅] ⁺ (Phenyl ion)

Ionization Method: Electron Ionization (EI)[3]

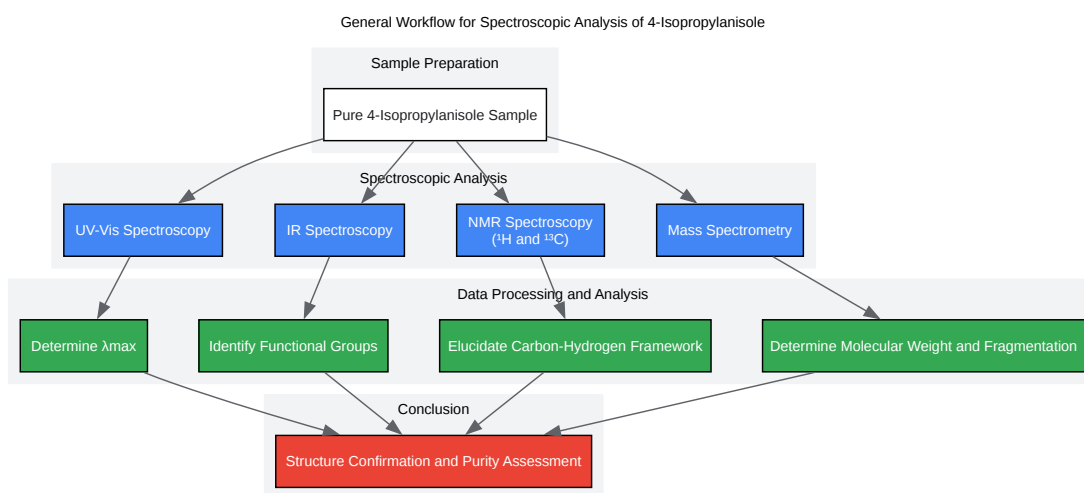
Table 5: Ultraviolet-Visible (UV-Vis) Spectroscopic Data

λ (nm)	Notes
254	Used for HPLC detection.[4]

A full UV-Vis spectrum with λ_{max} and molar absorptivity is not readily available in the searched literature.

Experimental Workflows

The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound such as **4-isopropylanisole**.



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Caption: A logical workflow for the spectroscopic analysis of an organic compound.

Experimental Protocols

The following are representative experimental protocols for the spectroscopic techniques discussed. While the exact conditions for the presented data are not available, these methods are standard for the analysis of organic compounds like **4-isopropylanisole**.

UV-Visible (UV-Vis) Spectroscopy

- Objective: To determine the wavelengths of maximum absorbance (λ_{max}) which are characteristic of the electronic transitions within the molecule.
- Instrumentation: A dual-beam UV-Vis spectrophotometer.
- Sample Preparation:
 - A stock solution of **4-isopropylanisole** is prepared by accurately weighing a small amount of the compound and dissolving it in a UV-grade solvent (e.g., ethanol or hexane) in a volumetric flask.
 - Serial dilutions are made to obtain a concentration that gives an absorbance reading in the optimal range of the instrument (typically 0.1 - 1.0).
- Procedure:
 - The spectrophotometer is turned on and allowed to warm up.
 - A pair of matched quartz cuvettes are cleaned and rinsed with the solvent.
 - One cuvette is filled with the pure solvent to serve as a blank.
 - The second cuvette is filled with the sample solution.
 - A baseline correction is performed with the solvent-filled cuvette.
 - The absorbance spectrum of the sample is recorded over a specified wavelength range (e.g., 200-400 nm).
 - The wavelength(s) of maximum absorbance (λ_{max}) are identified from the spectrum.

Infrared (IR) Spectroscopy

- Objective: To identify the functional groups present in the molecule based on the absorption of infrared radiation, which causes molecular vibrations.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

- Sample Preparation (Liquid Film Method):
 - As **4-isopropylanisole** is a liquid at room temperature, the neat liquid film method is appropriate.^[2]
 - A small drop of the sample is placed between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation.
 - The plates are gently pressed together to form a thin liquid film.
- Procedure:
 - A background spectrum of the empty sample compartment is recorded to account for atmospheric CO₂ and water vapor.
 - The prepared salt plates with the sample are placed in the sample holder of the spectrometer.
 - The infrared spectrum is recorded, typically over the range of 4000-400 cm⁻¹.
 - The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify characteristic absorption bands corresponding to specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To elucidate the carbon-hydrogen framework of the molecule by analyzing the magnetic properties of atomic nuclei.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz).^[2]
- Sample Preparation:
 - Approximately 5-10 mg of **4-isopropylanisole** is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean NMR tube.
 - A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if the solvent does not contain a reference.

- Procedure for ^1H NMR:
 - The NMR tube is placed in the spectrometer probe.
 - The magnetic field is "locked" onto the deuterium signal of the solvent.
 - The magnetic field is "shimmed" to achieve homogeneity.
 - A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded.
 - The FID is Fourier transformed to produce the ^1H NMR spectrum.
 - The spectrum is phased, baseline corrected, and referenced to TMS at 0 ppm.
 - The chemical shifts, integration, and multiplicity of the signals are analyzed.
- Procedure for ^{13}C NMR:
 - Similar sample preparation is used, though a higher concentration may be beneficial.
 - The spectrometer is tuned to the ^{13}C frequency.
 - A proton-decoupled pulse sequence is typically used to simplify the spectrum, resulting in single lines for each unique carbon atom.
 - A larger number of scans is usually required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
 - The resulting spectrum is processed and referenced, typically to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

Mass Spectrometry (MS)

- Objective: To determine the molecular weight and fragmentation pattern of the molecule, which aids in its identification and structural elucidation.
- Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

- Sample Preparation:
 - A dilute solution of **4-isopropylanisole** is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).
- Procedure (Electron Ionization - EI):
 - The sample is injected into the GC, where it is vaporized and separated from any impurities.
 - The separated compound enters the ion source of the mass spectrometer.
 - In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion ($[M]^+$).
 - The molecular ion and any fragment ions formed by its decomposition are accelerated into the mass analyzer.
 - The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
 - A detector records the abundance of each ion.
 - The resulting mass spectrum is a plot of relative intensity versus m/z .

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References

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